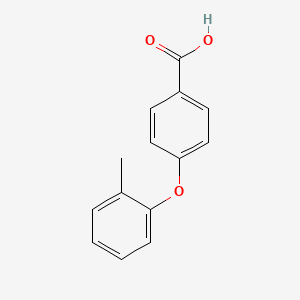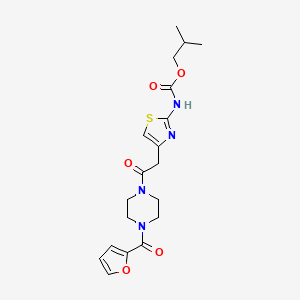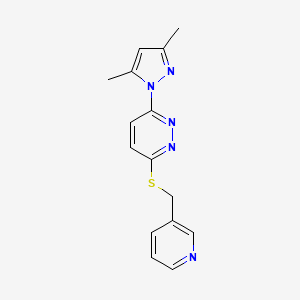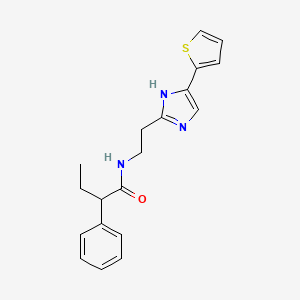
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a broader class of heterocyclic organic molecules, which exhibit diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of 1,3,4-Thiadiazole Ring:
Starting from appropriate thiosemicarbazides or hydrazine derivatives.
Cyclization with carbon disulfide in the presence of an acidic catalyst.
Formation of Pyrrolidine Core:
Reaction of pyrrolidine-3-carboxylic acid with p-toluidine under appropriate conditions to form an amide bond.
Oxidation of the resultant intermediate to form the 5-oxo derivative.
Functionalization with Propylthio Group:
Substitution reaction with propylthiol in the presence of a base.
Industrial Production Methods: Industrial production follows similar routes but is optimized for larger scale. Continuous flow synthesis and solvent-free conditions might be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the thiadiazole ring or the propylthio group.
Reduction: Possible reduction of the oxo group in the pyrrolidine ring.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or KMnO₄.
Reduction: Employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Base-catalyzed reactions using nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidized thiadiazole derivatives.
Reduced pyrrolidine derivatives.
Substituted thiadiazole compounds.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing other complex organic compounds.
Studied for its reactivity and unique chemical properties.
Biology:
Exhibits potential antimicrobial and antifungal activities.
Explored for use as a bioactive molecule in medicinal chemistry.
Medicine:
Investigated for potential as an anti-cancer agent due to its ability to interfere with specific biochemical pathways.
Industry:
Utilized in the production of advanced materials and coatings.
Application in agrochemicals and pesticides.
Mechanism of Action
Mechanism:
The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems.
It may inhibit enzyme activity or block receptor sites, leading to downstream biological effects.
Molecular Targets and Pathways:
Targets include enzymes involved in cellular respiration and DNA replication.
Pathways affected could include those related to oxidative stress and apoptosis.
Comparison with Similar Compounds
5-oxo-1-pyrrolidinecarboxamide derivatives.
Other 1,3,4-thiadiazole derivatives with varied substituents.
Compounds with similar backbone structures but different functional groups.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCRDJAOPILFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)

![N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2747758.png)
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2747760.png)


![3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2747763.png)
![(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2747766.png)
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

